molecular formula C19H18N2O3S2 B11553435 ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate

ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B11553435
M. Wt: 386.5 g/mol
InChI Key: RJKVPAMCXDPRPM-UHFFFAOYSA-N
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Description

ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE is a complex organic compound that features a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyano and cyclopenta[b]pyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Uniqueness

ETHYL 4-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-3-OXOBUTANOATE is unique due to its combination of a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 4-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-17(23)9-12(22)11-26-19-14(10-20)18(16-7-4-8-25-16)13-5-3-6-15(13)21-19/h4,7-8H,2-3,5-6,9,11H2,1H3

InChI Key

RJKVPAMCXDPRPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=CS3

Origin of Product

United States

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